

Optimizing GSK 690 Hydrochloride dosage for in vivo efficacy

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B8075322 Get Quote

Technical Support Center: GSK690693 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK690693 hydrochloride in in vivo efficacy studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures with GSK690693 hydrochloride.

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Issue	Potential Cause(s)	Recommended Solution(s)
Inconsistent or poor tumor growth inhibition	Suboptimal dosage, inadequate dosing frequency, tumor model insensitivity, development of resistance.	- Verify the optimal dosage for your specific tumor model; consider a dose-response study. A common starting dose is 30 mg/kg daily.[1][2][3]- Ensure the dosing schedule is frequent enough to maintain therapeutic drug concentrations. Pharmacodynamic studies show that downstream effects may return to baseline by 24 hours.[1]- Confirm that the tumor model has an activated PI3K/Akt pathway, as this is a key determinant of sensitivity. [4][5]- Consider combination therapies, as single-agent efficacy can be modest in some models.[1][6]
Animal toxicity (e.g., weight loss, lethargy)	Off-target effects, high dosage, formulation issues.	- Monitor animals closely for signs of toxicity. Excessive toxicity was observed in some xenograft models at 30 mg/kg. [1]- Consider reducing the dose or adjusting the dosing schedule (e.g., intermittent dosing) Ensure the formulation is well-tolerated. If using a custom formulation, run a tolerability study first.
Transient hyperglycemia	On-target inhibition of Akt, which is involved in insulin signaling.	- This is an expected acute pharmacodynamic effect of Akt inhibition.[2][7][8]- Blood glucose levels typically return

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		to baseline within 8-10 hours after administration.[2]- Monitor blood glucose levels, especially during the initial phase of the study.
Difficulty in dissolving the compound for formulation	Poor solubility of GSK690693 hydrochloride in aqueous solutions.	- GSK690693 hydrochloride is soluble in DMSO (up to 20 mM or 21 mg/mL) and ethanol (up to 60 mM).[9]- For in vivo studies, a common formulation is 5% dextrose (pH 4.0) or a solution containing DMSO and PEG300.[2][8]- When preparing, it may be necessary to warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[10]
Lack of downstream target modulation (e.g., no change in p-GSK3β)	Insufficient drug exposure at the tumor site, incorrect timing of sample collection, technical issues with the assay.	- Confirm adequate drug concentration in the tumor tissue. A concentration of >3 μmol/L has been correlated with a sustained decrease in GSK3β phosphorylation.[7][8]-Collect tumor samples at the expected time of peak drug effect (e.g., 4 hours postdose).[8]- Ensure the integrity of your Western blot or other pharmacodynamic assays. Use appropriate positive and negative controls.
Increased Akt phosphorylation upon treatment	Feedback mechanism.	- An increase in Akt phosphorylation at Ser-473 and Thr-308 has been observed with GSK690693 and other Akt inhibitors.[4]-



This is a known feedback mechanism and does not necessarily indicate a lack of efficacy, as downstream substrate phosphorylation should still be inhibited.[4]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of GSK690693 hydrochloride?

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][3] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of downstream substrates, thereby inhibiting cell survival, proliferation, and growth.[1][11]

2. What is a recommended starting dose for in vivo studies?

A frequently cited dosage for in vivo xenograft studies is 30 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2][3] However, the optimal dose and schedule can vary depending on the tumor model and animal strain, so it is advisable to perform a dose-response study.

3. What are the known off-target effects of GSK690693?

While highly selective for Akt isoforms, GSK690693 can also inhibit other members of the AGC kinase family, such as PKA and PKC, as well as AMPK and PAK isoforms, though with lower potency.[2][8]

4. What kind of antitumor activity can be expected?

As a single agent, GSK690693 has shown modest antitumor activity in some solid tumor xenografts, particularly in osteosarcoma models.[1] It has demonstrated efficacy in delaying tumor progression in genetically defined mouse models with hyperactivated Akt.[4][5] Efficacy is often characterized by decreased cell proliferation rather than significant tumor regression.[4] [11]



5. How should I formulate GSK690693 hydrochloride for in vivo administration?

GSK690693 hydrochloride has limited aqueous solubility.[9] A suggested formulation for intraperitoneal injection is a solution of 5% dextrose at pH 4.0.[8] Another option involves dissolving the compound in DMSO and then diluting it with PEG300 and Tween 80 in saline or water.[2] Always prepare fresh solutions for administration.

Quantitative Data Summary

Table 1: In Vitro Potency of GSK690693

Target	IC ₅₀ (nM)
Akt1	2[2][3]
Akt2	13[2][3]
Akt3	9[2][3]
PKA	24[2]
PrkX	5[2]
PKC isozymes	2-21[2]
AMPK	50[2]

Table 2: Summary of In Vivo Studies with GSK690693



Animal Model	Tumor Type	Dosage and Schedule	Key Findings	Reference
CB17SC-M scid-/- mice	Solid tumor and ALL xenografts	30 mg/kg, daily x 5, for 6 weeks	Modest single- agent antitumor activity; significant EFS increase in osteosarcoma models.	[1]
Lck-MyrAkt2 transgenic mice	Lymphoma	Not specified	Delayed tumor progression, decreased cell proliferation, and increased apoptosis.	[4][5]
Immune- compromised mice	BT474 breast carcinoma xenografts	Single i.p. administration	Dose- and time- dependent inhibition of GSK3β phosphorylation.	[7][8]
Mice	SKOV-3 ovarian, LNCaP prostate, BT474 & HCC- 1954 breast xenografts	30 mg/kg/day	Maximal tumor growth inhibition of 58% to 75%.	[2][3]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

- Animal Model: Use immune-compromised mice (e.g., nude or SCID) for xenograft studies.
- Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of each mouse.



- Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before starting treatment.
- Randomization: Randomize mice into control and treatment groups.
- Formulation Preparation: Prepare GSK690693 hydrochloride fresh daily. A common vehicle is 5% dextrose (pH 4.0).
- Drug Administration: Administer GSK690693 or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg) and schedule.
- Data Collection: Measure tumor volumes and body weights 2-3 times per week.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
- Analysis: Compare tumor growth inhibition between the treated and control groups.

Protocol 2: Pharmacodynamic Analysis of Akt Signaling

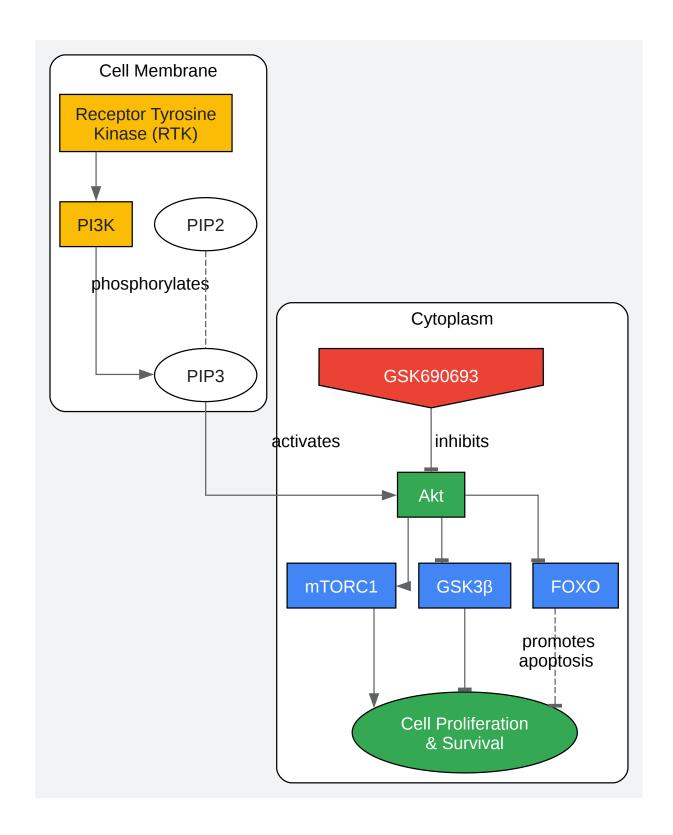
- Study Design: Use tumor-bearing mice and administer a single dose of GSK690693.
- Sample Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), euthanize a subset of mice and excise the tumors.[8]
- Tissue Processing: Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
- Protein Extraction: Homogenize the frozen tumor samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.



- Probe the membrane with primary antibodies against phosphorylated and total forms of Akt substrates, such as p-GSK3β (Ser9), total GSK3β, p-PRAS40, and total PRAS40.
- \circ Use a loading control (e.g., β -actin or β -tubulin) to ensure equal protein loading.
- Incubate with the appropriate secondary antibodies and visualize the protein bands.
- Analysis: Quantify the band intensities to determine the change in phosphorylation of Akt substrates over time.

Visualizations

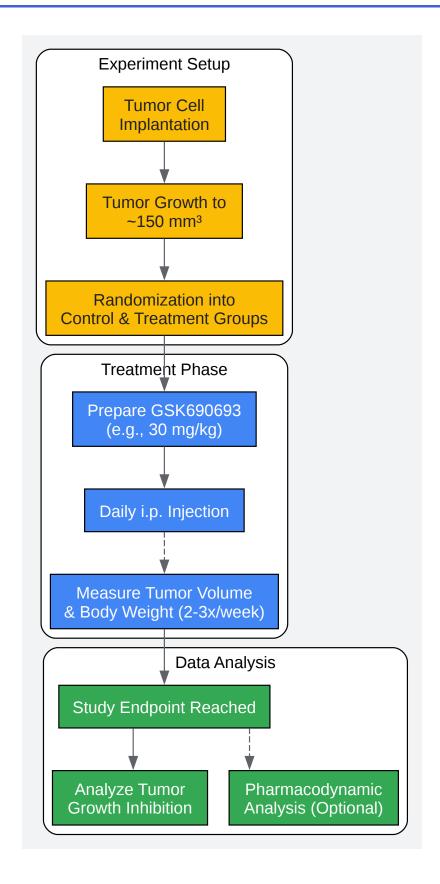




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Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.





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Caption: General workflow for an in vivo efficacy study using GSK690693.



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